molecular formula C15H12ClNO2S B1365165 4-Chloro-1-tosyl-1H-indole CAS No. 102855-24-3

4-Chloro-1-tosyl-1H-indole

Cat. No. B1365165
M. Wt: 305.8 g/mol
InChI Key: NDOGSZQEUDSEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-1-tosyl-1H-indole” is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .


Synthesis Analysis

Indole derivatives, including “4-Chloro-1-tosyl-1H-indole”, have been synthesized using various methods. The Fischer indole synthesis is one such method that has been used for the synthesis of optically active indole derivatives .


Molecular Structure Analysis

The molecular formula of “4-Chloro-1-tosyl-1H-indole” is C15H12ClNO2S . It has a molecular weight of 305.779 Da . The structure of this compound includes an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .


Chemical Reactions Analysis

Indole derivatives, including “4-Chloro-1-tosyl-1H-indole”, show various biologically vital properties. They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Scientific Research Applications

Medicinal Chemistry

  • Summary of Application : Indole derivatives are used as biologically active compounds for the treatment of various health disorders, including cancer and microbial infections .
  • Methods of Application : These compounds are usually synthesized in the lab and then tested in vitro or in vivo for their biological activity .
  • Results or Outcomes : Indole derivatives have shown various biologically vital properties, including anti-cancer and anti-microbial activities .

Organic Chemistry

  • Summary of Application : Indole derivatives are used in the synthesis of various organic compounds .
  • Methods of Application : These compounds are used as starting materials or intermediates in various organic reactions .
  • Results or Outcomes : The use of indole derivatives has led to the synthesis of various complex organic compounds .

Pharmacology

  • Summary of Application : Indole derivatives are used in the development of various drugs due to their wide range of biological activities .
  • Methods of Application : These compounds are synthesized and then tested for their biological activities. The most active compounds are then further developed into drugs .
  • Results or Outcomes : Various drugs containing indole derivatives have been developed and are used in the treatment of diseases such as hypertension, mental disorders, and various types of cancer .

Agriculture

  • Summary of Application : Indole derivatives are used in agriculture as plant growth regulators .
  • Methods of Application : These compounds are applied to plants to regulate their growth and development .
  • Results or Outcomes : The application of indole derivatives has been found to improve plant growth and yield .

Antiviral Research

  • Summary of Application : Indole derivatives have been found to possess antiviral properties .
  • Methods of Application : These compounds are synthesized and tested for their ability to inhibit various viruses .
  • Results or Outcomes : Certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Research

  • Summary of Application : Indole derivatives are used in the development of anti-inflammatory drugs .
  • Methods of Application : These compounds are synthesized and then tested for their anti-inflammatory activities .
  • Results or Outcomes : Various indole derivatives have shown promising results in reducing inflammation .

Safety And Hazards

Specific hazards arising from “4-Chloro-1-tosyl-1H-indole” are not available in the retrieved data . It is recommended to handle this compound with appropriate safety measures.

Future Directions

Indole derivatives, including “4-Chloro-1-tosyl-1H-indole”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Their application in the treatment of various disorders has attracted increasing attention in recent years .

properties

IUPAC Name

4-chloro-1-(4-methylphenyl)sulfonylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2S/c1-11-5-7-12(8-6-11)20(18,19)17-10-9-13-14(16)3-2-4-15(13)17/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOGSZQEUDSEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469637
Record name 1H-Indole, 4-chloro-1-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-tosyl-1H-indole

CAS RN

102855-24-3
Record name 4-Chloro-1-[(4-methylphenyl)sulfonyl]-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102855-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 4-chloro-1-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-tosyl-1H-indole
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-tosyl-1H-indole
Reactant of Route 3
Reactant of Route 3
4-Chloro-1-tosyl-1H-indole
Reactant of Route 4
4-Chloro-1-tosyl-1H-indole
Reactant of Route 5
4-Chloro-1-tosyl-1H-indole
Reactant of Route 6
4-Chloro-1-tosyl-1H-indole

Citations

For This Compound
2
Citations
XYK Hua, J Masson-Makdissi, RJ Sullivan… - pstorage-acs-6854636.s3 …
… Purification by flash chromatography on silica gel (1/9 EtOAc/hexanes) yielded 4-chloro-1-tosyl-1H-indole as a white solid (751 mg, 82%). Characterization data were in accordance …
M Sayyad, Y Nanaji, MK Ghorai - The Journal of Organic …, 2015 - ACS Publications
A simple strategy for the syntheses of 2-alkyl indoles via regioselective ring-opening of 2-(2-haloaryl)-3-alkyl-N-tosylaziridines with thiophenol, followed by copper powder-mediated …
Number of citations: 39 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.